
2,2,2-Trichloro-1-phenylsulfanylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-1-phenylsulfanylethanol is an organic compound with the molecular formula C8H7Cl3OS It is a derivative of ethanol where the hydrogen atoms at the second carbon are replaced by chlorine atoms, and a phenylsulfanyl group is attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,2-Trichloro-1-phenylsulfanylethanol can be synthesized through several methods. One common method involves the reaction of chloral with phenylthiol in the presence of a base. The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using chloral and phenylthiol. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. Advanced purification methods, including distillation and crystallization, are employed to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloro-1-phenylsulfanylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-1-phenylsulfanylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-1-phenylsulfanylethanol involves its interaction with various molecular targets. The phenylsulfanyl group can interact with biological molecules, potentially disrupting their normal function. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloro-1-phenylethanol: Similar structure but lacks the sulfanyl group.
2,2,2-Trichloroethanol: A simpler compound with only the trichloromethyl group attached to ethanol.
Uniqueness
2,2,2-Trichloro-1-phenylsulfanylethanol is unique due to the presence of both the trichloromethyl and phenylsulfanyl groups
Eigenschaften
CAS-Nummer |
33243-78-6 |
|---|---|
Molekularformel |
C8H7Cl3OS |
Molekulargewicht |
257.6 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-phenylsulfanylethanol |
InChI |
InChI=1S/C8H7Cl3OS/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5,7,12H |
InChI-Schlüssel |
BSWOCIGVUZRVJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


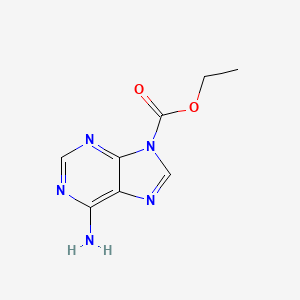
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)
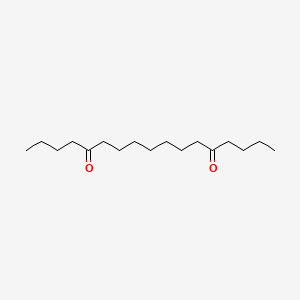



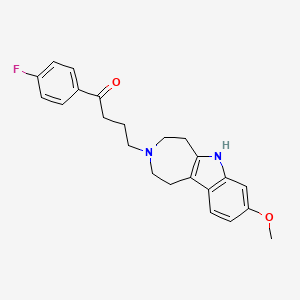
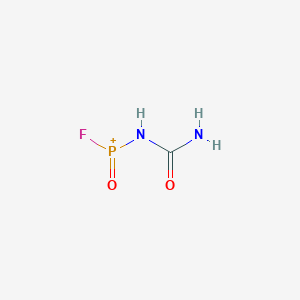
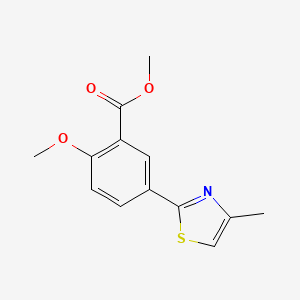
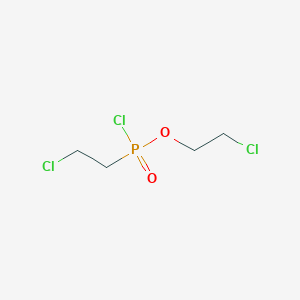
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
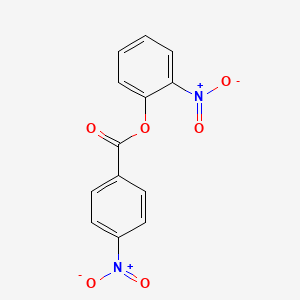
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)
